![molecular formula C7H7BrIN B2477918 (5-Bromo-2-iodophenyl)methanamine CAS No. 771581-39-6](/img/structure/B2477918.png)
(5-Bromo-2-iodophenyl)methanamine
Overview
Description
“(5-Bromo-2-iodophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrIN. It has a molecular weight of 311.95 . The IUPAC name for this compound is also "(5-bromo-2-iodophenyl)methanamine" .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-iodophenyl)methanamine” can be represented by the SMILES notation: NCC1=CC(Br)=CC=C1I . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Neuropharmacological Research Applications
Serotonergic Receptor Agonists : Compounds similar to (5-Bromo-2-iodophenyl)methanamine, like TCB-2, have been studied for their affinity with human and rat 5-HT2A receptors. Such compounds are of interest due to their selective stimulation of certain pathways over others, offering potential tools for preclinical studies and insights into molecular, cellular, and behavioral effects (G. Giovanni & P. Deurwaerdère, 2017; G. Di Giovanni & P. De Deurwaerdère, 2018).
Environmental Science Applications
Halogenation in Marine Algae : Research into compounds produced by marine algae, which often contain halogens like bromine and iodine, suggests a significant role in ecological processes. These studies could provide insights into the environmental roles and applications of halogenated compounds, including those similar to (5-Bromo-2-iodophenyl)methanamine, in understanding marine biochemistry and potential biotechnological applications (W. Fenical, 1975).
properties
IUPAC Name |
(5-bromo-2-iodophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWVJRJRUGHRGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-iodophenyl)methanamine |
Synthesis routes and methods
Procedure details
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